molecular formula C11H12O4 B13076848 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one

Cat. No.: B13076848
M. Wt: 208.21 g/mol
InChI Key: WZCYBJBFPUNSDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one is an organic compound that features a furan ring and an oxolanone ring The furan ring is known for its aromatic properties, while the oxolanone ring is a five-membered lactone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one typically involves the reaction of furan-2-carboxylic acid with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction proceeds through esterification followed by cyclization to form the oxolanone ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: A precursor in the synthesis of 4-(Furan-2-carbonyl)-2,2-dimethyloxolan-3-one.

    2,2-Dimethyl-1,3-propanediol: Another precursor used in the synthesis.

    Furan-2,3-dione: An oxidation product of the furan ring.

Uniqueness

This compound is unique due to its combination of a furan ring and an oxolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-(furan-2-carbonyl)-2,2-dimethyloxolan-3-one

InChI

InChI=1S/C11H12O4/c1-11(2)10(13)7(6-15-11)9(12)8-4-3-5-14-8/h3-5,7H,6H2,1-2H3

InChI Key

WZCYBJBFPUNSDQ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(CO1)C(=O)C2=CC=CO2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.